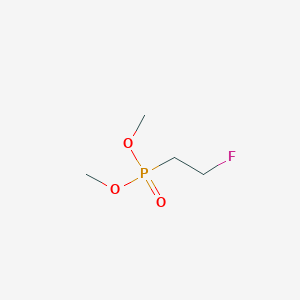
Dimethyl (2-fluoroethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-fluoroethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-fluoroethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-fluoroethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of trimethyl phosphite with 2-fluoroethyl iodide under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process requires precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-fluoroethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2-fluoroethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl (2-fluoroethyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can act as a bioisostere, mimicking the behavior of natural phosphate groups. This allows it to interfere with enzymatic processes and metabolic pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl methylphosphonate
- Dimethyl ethylphosphonate
- Dimethyl (2-chloroethyl)phosphonate
Uniqueness
Dimethyl (2-fluoroethyl)phosphonate is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
62317-06-0 |
|---|---|
Molecular Formula |
C4H10FO3P |
Molecular Weight |
156.09 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-fluoroethane |
InChI |
InChI=1S/C4H10FO3P/c1-7-9(6,8-2)4-3-5/h3-4H2,1-2H3 |
InChI Key |
BQFXWDCQGKZTKB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCF)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















